3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as "DPB" and is used in various laboratory experiments due to its unique properties.
Scientific Research Applications
Synthesis and Biological Activities
Research on benzamide derivatives has shown their significance in developing compounds with potential biological activities. For instance, novel benzamide derivatives have been synthesized and evaluated for antitumor activity against cancer stem cells, revealing certain compounds' ability to inhibit side population cancer stem cells significantly (Bhat, Al‐Dhfyan, & Al-Omar, 2016). This demonstrates the therapeutic potential of benzamide derivatives in targeting cancer at the stem cell level, offering a pathway for developing new anticancer therapies.
Antimicrobial and Anti-Tubercular Applications
Further research into benzamide derivatives has unveiled their antimicrobial properties. A study on novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds showing significant activity (Nimbalkar et al., 2018). These findings suggest the potential use of these compounds in developing new treatments for tuberculosis, addressing the need for more effective and less toxic therapeutic options.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of benzamide derivatives also play a crucial role in understanding their structural properties and potential applications. Studies have detailed the synthesis of various benzamide compounds, revealing insights into their molecular structures and the effects of different substituents on their properties (Ighilahriz-Boubchir et al., 2017). Such research is fundamental in developing new materials and drugs by providing a basis for tailoring the chemical structure to achieve desired biological or physical properties.
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-9-8-17(14-19(18)26-2)21(24)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPMQKNXDRPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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